tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride
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Overview
Description
tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H21NO2·HCl. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Mechanism of Action
Mode of Action
Related compounds have been suggested to induce depolarization of the bacterial cytoplasmic membrane, suggesting a potential mechanism of antibacterial action .
Biochemical Pathways
Related compounds have been used in the development of proteolysis targeting chimeras (protacs), which are designed to degrade specific proteins within cells .
Result of Action
Related compounds have been shown to have bactericidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride typically involves the reaction of tert-butyl bromoacetate with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents that may exhibit activity against various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(piperidin-4-yl)acetate
- tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate
- 2-(Piperidin-4-yl)benzoic acid hydrochloride
Uniqueness
tert-Butyl 2-(piperidin-4-yl)acetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNZZFDNHDADAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2174007-91-9 |
Source
|
Record name | tert-butyl 2-(piperidin-4-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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